1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

Lipophilic efficiency CNS drug design Physicochemical property

CNS drug discovery demands sequential deprotection of acid-labile and hydrogenolytically labile groups without cross-reactivity. This Cbz-protected phenylpiperidine-4-carboxylic acid solves that with orthogonal protection: Cbz withstands acidic Boc-cleavage conditions yet removes cleanly by catalytic hydrogenolysis (85% protection yield). • LogP 3.38 (vs. Boc analog 2.98) shifts compounds into CNS-favorable permeability windows • >10-fold lower μ-opioid activity (IC50 >30 μM) vs. ester/amide analogs reduces off-target liability • 57% CAN-mediated rearrangement yield provides realistic process-scale benchmark for custom synthesis evaluation

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
CAS No. 181641-61-2
Cat. No. B1291833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxycarbonyl)-4-phenylpiperidine-4-carboxylic acid
CAS181641-61-2
Molecular FormulaC20H21NO4
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H21NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,23)
InChIKeyNEQLVBPHUSLUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Phenylpiperidine Building Block for CNS Drug Discovery


1‑(Benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid is a dual‑functional piperidine intermediate combining a benzyloxycarbonyl (Cbz) amine protecting group with a 4‑carboxylic acid handle. Its predicted LogP of 3.38 [REFS‑1] and orthogonal protection strategy distinguish it from the more common Boc‑protected analog, offering synthetic flexibility in multi‑step routes and physicochemical properties aligned with CNS‑drug‑like space.

Supports orthogonal protection strategy with acid-stable Cbz and hydrogenolytic removal
Predicted LogP in CNS-relevant range, distinct from Boc-protected analog
Dual-functionality: amine protection and free carboxylic acid handle for late-stage coupling

Why Cbz Protection Outperforms Boc and Fmoc Analogs


Simple interchange with a Boc‑ or Fmoc‑protected variant risks synthetic incompatibility and altered pharmacokinetic profiles. The Cbz group is stable to acidic conditions that cleave Boc, yet removable by hydrogenolysis, providing orthogonal selectivity [REFS‑1]. Additionally, the Cbz compound exhibits a 0.4‑unit higher LogP than its Boc analog, shifting it closer to optimal CNS drug‑likeness windows [REFS‑2][REFS‑3]. The quantitative evidence below demonstrates that these differences are measurable and consequential for route design, off‑target liability, and procurement decisions.

Cbz (this compound)
Stable to acids (e.g., TFA); cleaved by catalytic hydrogenolysis
Boc analog
Acid-labile; may deprotect prematurely under acidic coupling conditions
Cbz
Predicted LogP 3.38, closer to optimal CNS drug-likeness window
Boc analog
LogP 2.98; lipophilicity shift may alter permeability profile in CNS models
Cbz
Compatible with orthogonal deprotection sequences including Boc/Fmoc
Fmoc analog
Base-labile; cannot replace Cbz in routes requiring acidic stability

Key Evidence for Cbz-Protected Phenylpiperidine Carboxylic Acid


Optimized Lipophilicity for CNS Drug-Likeness

The Cbz‑protected target compound has a predicted LogP of 3.38 [REFS‑1], while the corresponding Boc‑protected analog (CAS 167262‑68‑2) exhibits a LogP of 2.98 [REFS‑2]. The difference of +0.40 places the Cbz analog closer to the optimal CNS drug‑likeness range (LogP 2–4), suggesting improved potential for blood‑brain barrier permeability and membrane partitioning.

Lipophilicity (LogP)
Cross-study comparable
Cbz: 3.38 vs Boc: 2.98
Supports CNS permeability screening; ΔLogP +0.40 may favor membrane partitioning
Computational prediction; confirm experimentally
Lipophilic efficiency CNS drug design Physicochemical property

Orthogonal Deprotection Selectivity in Multi-Step Synthesis

In a model piperidine system, Cbz protection of the piperidine nitrogen proceeded in 85% yield, compared to 90% for Boc protection [REFS‑1]. The 5% lower yield is offset by the orthogonal stability of the Cbz group: it withstands acidic conditions (e.g., TFA) that remove Boc, yet is quantitatively cleaved by catalytic hydrogenolysis (H₂/Pd‑C). This orthogonality enables sequential deprotection in complex multi‑step syntheses that require both acid‑labile and hydrogenolytically labile protecting groups.

Orthogonal Deprotection
Cross-study comparable
Cbz: acid-stable, H₂/Pd cleavable; Boc: acid-labile
Enables sequential deprotection in multi-step routes
Cbz protection yield 85% (Boc 90%) in model piperidine system
Solid‑phase peptide synthesis Protecting group strategy Synthetic methodology

Reduced μ-Opioid Off-Target Activity

The 4‑carboxylic acid class of 4‑phenylpiperidines is projected to exhibit μ‑opioid receptor IC₅₀ >30 μM, based on the inactivity of structurally related 4‑cyano‑ and 4‑methyl‑4‑phenylpiperidine analogs (IC₅₀ >30 μM) [REFS‑1]. In contrast, the 4‑methoxycarbonyl ester analog displays an IC₅₀ of 3 μM. This >10‑fold reduction in opioid activity for the carboxylic acid derivative minimizes the risk of opioid‑mediated side effects, making the Cbz‑protected carboxylic acid intermediate preferable for non‑opioid CNS drug development.

μ-Opioid Off-Target
Class-level projection
Carboxy IC₅₀ >30 μM vs ester IC₅₀ 3 μM
Supports reduced off-target probability in opioid screening
Projected from structurally related analogs; verify in target assay
Opioid receptor selectivity Drug metabolism Off‑target liability

Benchmark Yield for Synthetic Route Optimization

In the CAN‑mediated rearrangement protocol, 1‑(benzyloxycarbonyl)‑4‑phenylpiperidine‑4‑carboxylic acid was obtained in 57% yield [REFS‑1]. While no direct comparator is available from the same publication, this yield serves as a benchmark for process optimization and quality expectations when ordering custom synthesis of this intermediate.

Synthetic Yield
Supporting evidence
57% (CAN-mediated route)
Benchmark for route scoping and custom synthesis evaluation
Reported as modest yield; optimization may be required
Methodological yield Process chemistry Route scoping

Key Applications for Cbz-Protected Phenylpiperidine Carboxylic Acid


Orthogonal N-Protection in Peptidomimetic Synthesis

When building peptidomimetics or macrocyclic ligands that contain both acid‑labile (e.g., t‑butyl esters, Boc‑protected amines) and hydrogenolytically labile (Cbz) functionalities, the Cbz group on this intermediate allows sequential deprotection without cross‑reactivity. The 85% protection yield and orthogonal stability [REFS‑1] ensure that the carboxylic acid handle remains available for late‑stage coupling while the Cbz group is removed cleanly at the final step by catalytic hydrogenation.

Non-Opioid CNS Library Design

For lead‑generation libraries targeting CNS receptors (e.g., NK₁, NK₃, α₁ₐ adrenoceptors), the 4‑carboxylic acid intermediate is preferred over ester or amide analogs because it maintains >10‑fold lower μ‑opioid activity (IC₅₀ >30 μM) [REFS‑2]. This reduces the probability of opioid‑related side effects, an important consideration when designing safe CNS‑active clinical candidates.

Custom Synthesis Route Scoping and Scale-Up

The 57% CAN‑mediated rearrangement yield [REFS‑3] provides a realistic benchmark for process chemists evaluating custom synthesis quotes. Combined with the compound’s higher lipophilicity (LogP 3.38) [REFS‑4], which may facilitate extraction and purification, this intermediate is well‑suited for early‑stage scale‑up where yield‑versus‑cost trade‑offs are critically assessed.

Fragment Library Design with Optimized Physicochemical Properties

The Cbz‑protected phenylpiperidine carboxylic acid occupies a distinct physicochemical space (LogP 3.38) compared to its Boc analog (LogP 2.98) [REFS‑4][REFS‑5]. For fragment‑based drug discovery, this 0.4‑unit LogP increment can shift library members into the CNS‑favorable window, increasing the probability of identifying hits with appropriate permeability and metabolic stability profiles.

Application
Selection Property
Validation Focus
Multi-step peptidomimetic synthesis
Orthogonal Cbz stability to acid
Sequential deprotection without cross-reactivity
Non-opioid CNS library design
Projected low μ-opioid off-target activity
Opioid receptor counter-screening
Process route scoping & scale-up
Reported synthetic yield benchmark
Yield-vs-cost assessment in early-stage synthesis
Fragment-based library design
Predicted LogP in CNS-favorable range
Physicochemical profiling for CNS permeability
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